Higher Binding Affinity: PETG vs. IPTG in Wild-Type E. coli β-Galactosidase
PETG demonstrates a 40-fold higher binding affinity for wild-type E. coli β-galactosidase compared to the structurally similar inducer/inhibitor Isopropyl-β-D-thiogalactopyranoside (IPTG). Under identical buffer conditions (30 mM TES, 145 mM NaCl, 0.01 mM Mg2+, pH 7.0, 25°C), PETG exhibits a Ki of 0.002 mM, whereas IPTG shows a significantly higher Ki of 0.08 mM, indicating that PETG is a far more potent competitive inhibitor [1].
| Evidence Dimension | Inhibition Constant (Ki) for β-Galactosidase (Wild-Type) |
|---|---|
| Target Compound Data | 0.002 mM |
| Comparator Or Baseline | Isopropyl-β-D-thiogalactopyranoside (IPTG): 0.08 mM |
| Quantified Difference | 40-fold lower Ki for PETG (higher affinity) |
| Conditions | 30 mM TES buffer, 145 mM NaCl, 0.01 mM Mg2+, pH 7.0 at 25°C; wild-type E. coli β-galactosidase |
Why This Matters
This directly translates to using less compound for effective inhibition, reducing potential off-target effects and reagent costs in high-throughput or large-scale assays.
- [1] BRENDA Enzyme Database. Ligand: 2-phenylethyl 1-thio-beta-D-galactopyranoside; Ki Value entries for PETG (0.002 mM) and IPTG (0.08 mM) on wild-type enzyme. View Source
